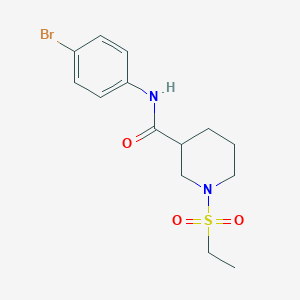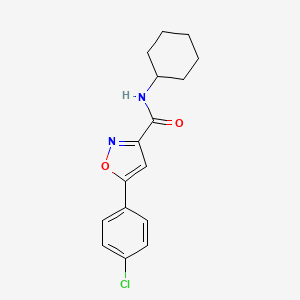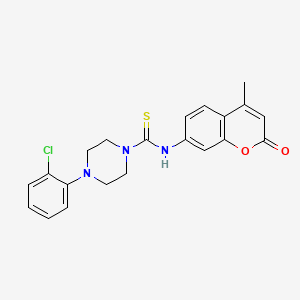![molecular formula C13H18BrN3O2 B4657574 1-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE](/img/structure/B4657574.png)
1-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE
Overview
Description
1-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups, linked to a piperidine ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or ruthenium complexes .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and yield. The use of green chemistry principles, such as microwave-assisted synthesis, can enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrazine or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in water.
Reduction: Hydrazine in ethanol or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazoles and piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes. The compound’s pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways . This interaction can inhibit enzyme function, leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole core but lacks the piperidine and ethanone groups.
1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole: Similar structure but with different substitution patterns.
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Contains a pyrazole ring with additional heterocyclic components.
Uniqueness: 1-{4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]PIPERIDINO}-1-ETHANONE is unique due to its combination of a brominated pyrazole ring and a piperidine moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(4-bromo-3,5-dimethylpyrazole-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-8-12(14)9(2)17(15-8)13(19)11-4-6-16(7-5-11)10(3)18/h11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRPWZLDITXAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCN(CC2)C(=O)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(4-Butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B4657514.png)
![N-(3-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4657520.png)

![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4657529.png)
![1-Piperidin-1-yl-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]ethanone](/img/structure/B4657537.png)

![2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4657543.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B4657548.png)
![2,4-dimethyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4657552.png)

![3-butoxy-N-[(2,3-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B4657566.png)

![N~1~-(4-ACETYLPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4657585.png)
